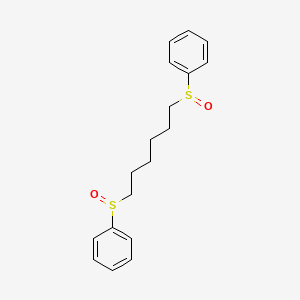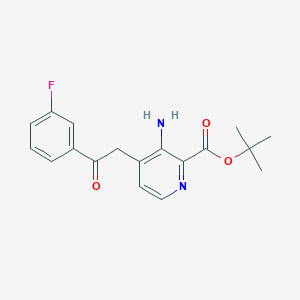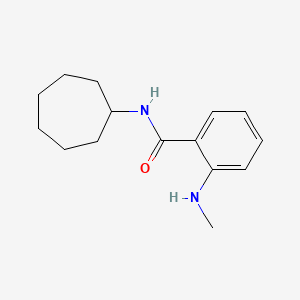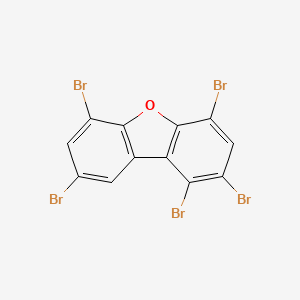
1,1'-(Hexane-1,6-diyldisulfinyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(phenylsulfinyl)hexane: is an organic compound with the molecular formula C18H22O2S2 . It consists of a hexane backbone with phenylsulfinyl groups attached to the first and sixth carbon atoms. This compound is known for its unique structural properties, which include multiple bonds, aromatic rings, and sulfoxide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis(phenylsulfinyl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with phenylsulfenyl chloride. The reaction typically involves the use of solvents like dichloromethane and catalysts such as triethylamine. The mixture is cooled to low temperatures (around -78°C) and gradually warmed to room temperature over several hours .
Industrial Production Methods: Industrial production of 1,6-Bis(phenylsulfinyl)hexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(phenylsulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: The sulfoxide groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfinyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid at elevated temperatures (around 90°C).
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed:
Oxidation: 1,6-Bis(phenylsulfonyl)hexane.
Reduction: 1,6-Bis(phenylthio)hexane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,6-Bis(phenylsulfinyl)hexane.
Scientific Research Applications
1,6-Bis(phenylsulfinyl)hexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular structures.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(phenylsulfinyl)hexane involves its interaction with specific molecular targets and pathways. The sulfoxide groups in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The phenyl rings may also interact with aromatic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
1,6-Bis(phenylthio)hexane: Similar structure but with sulfide groups instead of sulfoxide groups.
1,6-Bis(phenylsulfonyl)hexane: Similar structure but with sulfone groups instead of sulfoxide groups.
1,6-Bis(trimethoxysilyl)hexane: Similar hexane backbone but with trimethoxysilyl groups instead of phenylsulfinyl groups.
Uniqueness: 1,6-Bis(phenylsulfinyl)hexane is unique due to the presence of sulfoxide groups, which impart distinct chemical reactivity and properties. The combination of aromatic rings and sulfoxide groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
352540-50-2 |
|---|---|
Molecular Formula |
C18H22O2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
6-(benzenesulfinyl)hexylsulfinylbenzene |
InChI |
InChI=1S/C18H22O2S2/c19-21(17-11-5-3-6-12-17)15-9-1-2-10-16-22(20)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
WSQQSRUMZDBJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCCCCS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)

![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
